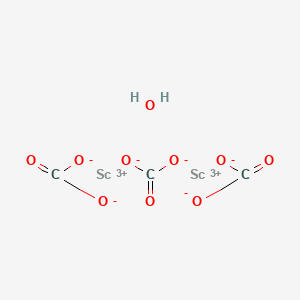

炭酸スカンジウム(III) 水和物

説明

Scandium(III) Carbonate Hydrate is a useful research compound. Its molecular formula is C3H2O10Sc2 and its molecular weight is 287.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality Scandium(III) Carbonate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scandium(III) Carbonate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

その他のスカンジウム化合物の調製

炭酸スカンジウム(III) 水和物は、水に不溶性の供給源であり、加熱によって酸化物などの他のスカンジウム化合物に容易に変換できます . これは、研究や産業で使用されるさまざまなスカンジウム化合物の合成における貴重な出発物質となっています .

スカンジウム安定化ジルコニア (ScSZ) 薄膜の製造

炭酸スカンジウム(III) 水和物は、緻密でクラックのないスカンジウム安定化ジルコニア (ScSZ) 薄膜の製造に使用できます . これらの薄膜は、固体酸化物形燃料電池 (SOFC)、酸素センサ、その他の高温用途に用いられています .

スカンジウム含有酸化インジウム半導体の調製

炭酸スカンジウム(III) 水和物は、スカンジウム含有酸化インジウム半導体の調製に使用できます . これらの半導体は、発光電界効果トランジスタ (LEFET) で電子輸送層として機能します .

水和スカンジウム(III) イオン構造の研究

炭酸スカンジウム(III) 水和物中の水和スカンジウム(III) イオンとその加水分解錯体は、X線吸収微細構造 (XAFS) と広角X線散乱 (LAXS) 法を用いて特徴付けられています . この研究は、スカンジウム(III) イオンの水和と加水分解の挙動に関する貴重な洞察を提供することができます .

作用機序

Target of Action

Scandium(III) Carbonate Hydrate primarily targets the hydration process in aqueous solutions . The compound interacts with water molecules, leading to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes .

Mode of Action

The interaction of Scandium(III) Carbonate Hydrate with its targets involves the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc 2 (µ-OH) 2 (H 2 O) 10] 4+, is the predominating species .

Biochemical Pathways

The biochemical pathways affected by Scandium(III) Carbonate Hydrate primarily involve the hydration process and the formation of hydrolysis products . The compound’s interaction with water molecules leads to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes, affecting the overall biochemical environment .

Pharmacokinetics

The compound’s interaction with water molecules and the resulting formation of hydrated scandium(iii) ions and dimeric hydrolysis complexes suggest that its bioavailability may be influenced by factors such as the acidity of the solution .

Result of Action

The primary molecular and cellular effects of Scandium(III) Carbonate Hydrate’s action involve changes in the hydration process and the formation of hydrolysis products . These changes can affect the overall biochemical environment, potentially influencing various cellular processes .

Action Environment

The action of Scandium(III) Carbonate Hydrate is influenced by environmental factors such as the acidity of the solution . In strongly acidic solutions, the compound forms eight-coordinated scandium(III) ions, while in less acidic solutions, it forms dimeric hydrolysis products . These differences in action can affect the compound’s efficacy and stability .

生化学分析

Biochemical Properties

Scandium(III) Carbonate Hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with certain biomolecules, which can influence their activity and stability. For instance, scandium ions can bind to the active sites of enzymes, potentially inhibiting or enhancing their catalytic activity. Additionally, Scandium(III) Carbonate Hydrate can interact with proteins, altering their conformation and affecting their function .

Cellular Effects

The effects of Scandium(III) Carbonate Hydrate on cells and cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, scandium ions can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns and metabolic fluxes within the cell. Furthermore, Scandium(III) Carbonate Hydrate can affect the stability and function of cellular membranes, impacting overall cell viability and function .

Molecular Mechanism

At the molecular level, Scandium(III) Carbonate Hydrate exerts its effects through various mechanisms. One key mechanism involves the binding of scandium ions to biomolecules, such as enzymes and proteins. This binding can lead to changes in the conformation and activity of these biomolecules. Additionally, scandium ions can act as cofactors in certain biochemical reactions, influencing the rate and outcome of these reactions. The interaction of Scandium(III) Carbonate Hydrate with nucleic acids can also result in changes in gene expression, further affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of Scandium(III) Carbonate Hydrate can change over time in laboratory settings. The stability and degradation of the compound are important factors to consider. Over time, Scandium(III) Carbonate Hydrate may undergo hydrolysis, leading to the formation of different scandium species. These changes can impact the compound’s effectiveness and its long-term effects on cellular function. In both in vitro and in vivo studies, it is crucial to monitor the temporal dynamics of Scandium(III) Carbonate Hydrate to understand its full range of effects .

Dosage Effects in Animal Models

The effects of Scandium(III) Carbonate Hydrate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or stabilizing proteins. At higher doses, Scandium(III) Carbonate Hydrate can become toxic, leading to adverse effects on cellular function and overall organism health. It is important to determine the threshold doses at which these effects occur to ensure safe and effective use of the compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of Scandium(III) Carbonate Hydrate within cells and tissues are essential for its biological activity. The compound can be taken up by cells through various transport mechanisms, including endocytosis and passive diffusion. Once inside the cell, Scandium(III) Carbonate Hydrate can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall efficacy and its ability to reach target sites within the cell .

Subcellular Localization

Scandium(III) Carbonate Hydrate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, scandium ions may accumulate in the nucleus, where they can interact with nucleic acids and influence gene expression. Alternatively, Scandium(III) Carbonate Hydrate may localize to the mitochondria, affecting cellular respiration and energy production .

特性

IUPAC Name |

scandium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSVBJUAOGPNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17926-77-1 | |

| Record name | 17926-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

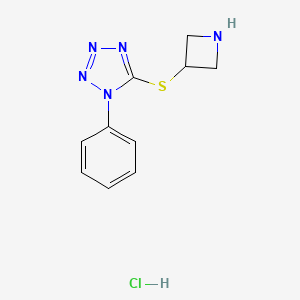

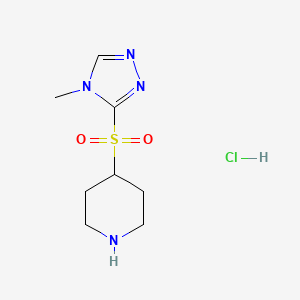

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)

![3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473412.png)

![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1473414.png)

![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)

![5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473419.png)

methanone hydrobromide](/img/structure/B1473421.png)

![2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride](/img/structure/B1473422.png)

![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)

![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)